Cas no 330466-05-2 (N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzothiazole core linked to a morpholine sulfonyl-substituted benzamide moiety, suggesting utility as a scaffold for kinase inhibition or targeted therapeutic agents. The presence of the morpholine sulfonyl group enhances solubility and bioavailability, while the benzothiazole ring contributes to binding affinity in biological systems. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly in oncology or inflammation-related pathways. Its well-defined chemical structure allows for precise modifications, making it a versatile building block for drug discovery and development.
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide structure
330466-05-2 structure
Product name:N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
CAS No:330466-05-2
MF:C19H19N3O4S2
MW:417.501861810684
CID:5953253
PubChem ID:4616787

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
    • SR-01000108437-1
    • N-(2-methyl-1,3-benzothiazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide
    • EU-0036894
    • SR-01000108437
    • N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide
    • F0015-0894
    • AKOS005007509
    • 330466-05-2
    • Oprea1_181870
    • Inchi: 1S/C19H19N3O4S2/c1-13-20-17-12-15(4-7-18(17)27-13)21-19(23)14-2-5-16(6-3-14)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
    • InChI Key: JUOALNGSAHNDLO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2C=CC3=C(C=2)N=C(C)S3)=O)=CC=1)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 417.08169844g/mol
  • Monoisotopic Mass: 417.08169844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 2.4

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0015-0894-2mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0015-0894-20mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0015-0894-20μmol
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0015-0894-50mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0015-0894-75mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0015-0894-100mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0015-0894-2μmol
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0015-0894-5mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0015-0894-10mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0015-0894-1mg
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
330466-05-2 90%+
1mg
$54.0 2023-05-17

Additional information on N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide

Comprehensive Overview of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 330466-05-2)

The compound N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, identified by its CAS No. 330466-05-2, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a benzothiazole core with a morpholine sulfonyl moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its role as a potential kinase inhibitor, which aligns with current trends in targeting signaling pathways for therapeutic interventions.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The structural attributes of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide suggest its utility in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research. Its benzothiazole component is known for its bioisosteric properties, often enhancing pharmacokinetic profiles, while the morpholine sulfonyl group contributes to improved solubility and target binding affinity.

From a synthetic chemistry perspective, the preparation of CAS No. 330466-05-2 involves multi-step organic transformations, including sulfonylation and amide coupling reactions. These methodologies are frequently searched by chemists seeking efficient protocols for heterocyclic compound synthesis. The compound's purity and stability are critical for reproducibility in biological assays, a concern often highlighted in peer-reviewed journals and online forums dedicated to medicinal chemistry.

The pharmacological potential of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide extends to its possible use as a fluorescence probe due to the inherent photophysical properties of the benzothiazole scaffold. This application is particularly relevant in live-cell imaging, a rapidly growing field fueled by the need for non-invasive diagnostic tools. Discussions on platforms like ResearchGate and PubMed often explore such dual-functional molecules, bridging the gap between therapeutics and diagnostics.

Environmental and safety profiles of CAS No. 330466-05-2 are also under scrutiny, as regulatory agencies emphasize sustainable chemistry practices. Computational studies predicting its biodegradability and toxicity are increasingly common, reflecting the industry's shift toward green chemistry principles. These aspects resonate with search queries related to eco-friendly drug development and benign-by-design strategies.

In summary, N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide represents a compelling case study at the intersection of synthetic chemistry, pharmacology, and environmental science. Its multifaceted applications—from targeted therapy to molecular imaging—make it a recurring subject in both academic literature and industrial R&D discussions. As research progresses, this compound may well emerge as a cornerstone in the next generation of bioactive molecules.

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